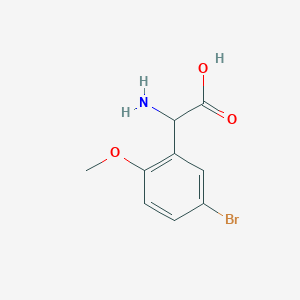

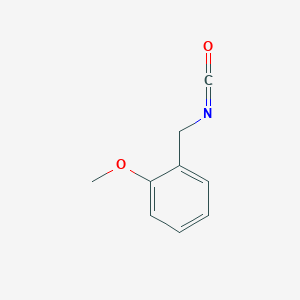

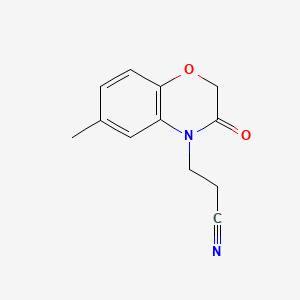

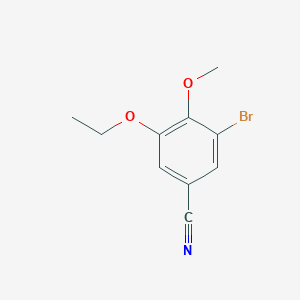

![molecular formula C12H10O3S B1275121 5-[(苯硫基)甲基]-2-呋酸 CAS No. 79504-96-4](/img/structure/B1275121.png)

5-[(苯硫基)甲基]-2-呋酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(Phenylthio)methyl]-2-furoic acid is a compound that is part of a broader class of furan derivatives, which have been the subject of various studies due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound of interest is not directly studied in the provided papers, related compounds and their reactions provide valuable insights into the behavior and characteristics that might be extrapolated to 5-[(Phenylthio)methyl]-2-furoic acid.

Synthesis Analysis

The synthesis of furan derivatives can be approached through various methods. For instance, the electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) in acidic media has been demonstrated, which offers a pathway for converting HMF into valuable furan-based chemicals without the need for pH adjustment for product separation . Additionally, controlled Birch reduction followed by esterification has been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, indicating that reductive methods can be applied to furan derivatives with various substituents . These methods could potentially be adapted for the synthesis of 5-[(Phenylthio)methyl]-2-furoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can significantly influence their physical, chemical, and biological properties. For example, the analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate provided structural data that can be useful for understanding the behavior of similar furan compounds10. The presence of substituents on the furan ring, such as phenylthio groups, can affect the electron distribution and reactivity of the molecule, which can be inferred from spectroscopic data and crystal structure analyses.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. A surprising reaction involving 5-(phenylthio)pent-2-en-4-inal with HCl resulted in a furan compound with a bis(phenylthio)methyl substituent, which suggests that 5-[(Phenylthio)methyl]-2-furoic acid could also participate in unexpected reactions under acidic conditions . Moreover, the reactivity of the furanone ring in antifungal compounds indicates that the furan core structure is amenable to functionalization, which could be relevant for the modification of 5-[(Phenylthio)methyl]-2-furoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structures. For instance, the presence of alkyl or aryl groups on the furan ring can lead to different physical properties, such as solubility and melting points, as well as chemical properties like reactivity and stability . The hypolipidemic activity of certain alkyloxyarylcarboxylic acids, which include furan derivatives, demonstrates the potential biological activity of these compounds . The metabolic engineering of microorganisms for the production of FDCA from HMF also highlights the biotechnological relevance of furan derivatives .

科学研究应用

羧化和碎裂研究

- Zawadzki、Luxford和Kočišek(2020)的研究聚焦于羧化对呋喃碎裂的影响,特别是检查类似2-呋酸的分子。他们发现,羧化可以将呋喃环中的非解离共振转化为解离共振,影响呋喃环的稳定性。这项研究对于理解类似5-[(苯硫基)甲基]-2-呋酸(Zawadzki, Luxford, & Kočišek, 2020)等呋喃衍生物的基础化学至关重要。

色谱分析技术

- Nozal等人(2001)开发了一种用于分析包括2-呋酸在内的化合物的高效液相色谱方法。这种方法可以应用于检测和定量各种样品中的类似呋喃衍生物,包括蜂蜜(Nozal, Bernal, Toribio, Jiménez, & Martín, 2001)。

生物催化生产和聚合物应用

- Yuan等人(2019)讨论了从类似2-呋酸的化学品生物催化生产2,5-呋二羧酸(FDCA)的过程。这个过程对于生产基于生物的聚合物非常重要,为石油衍生材料提供了可持续的替代方案(Yuan, Liu, Du, Liu, Wang, & Liu, 2019)。

令人惊讶的化学反应

- Neuenschwander和Bacilieri(2000)的研究揭示了类似5-[(苯硫基)甲基]-2-呋酸的化合物的意外化学反应,展示了呋喃衍生物中可能发生的独特机制(Neuenschwander & Bacilieri, 2000)。

生物质利用和转化过程

- Zhang、Lan、Chen、Yin和Li(2017)探讨了将呋酸转化为用于生物质利用的有价值化学品,展示了呋喃衍生物在可持续工业应用中的潜力(Zhang, Lan, Chen, Yin, & Li, 2017)。

属性

IUPAC Name |

5-(phenylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)11-7-6-9(15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYCOVZXZLKXFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405148 |

Source

|

| Record name | 5-[(phenylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Phenylthio)methyl]-2-furoic acid | |

CAS RN |

79504-96-4 |

Source

|

| Record name | 5-[(phenylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

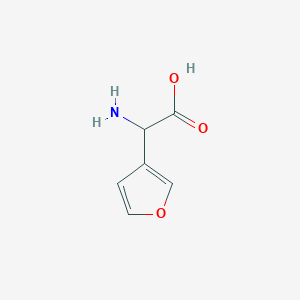

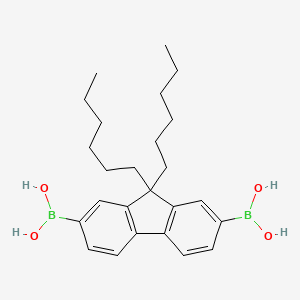

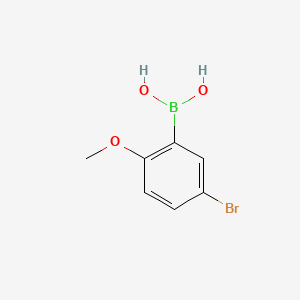

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)